molecular formula C10H20ClN3 B12532905 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride

Cat. No.: B12532905
M. Wt: 217.74 g/mol
InChI Key: NYDQLEYOKSJNKS-UHFFFAOYSA-M
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Description

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is an imidazolium-based ionic liquid (IL) characterized by a butyl group at the N3 position and a 3-aminopropyl substituent at the N1 position of the imidazolium ring. The aminopropyl group introduces a primary amine, enabling hydrogen bonding and covalent functionalization, while the butyl chain enhances hydrophobicity and structural flexibility. This compound is synthesized via alkylation of 1-(3-aminopropyl)imidazole with 1-chlorobutane, followed by ion exchange or direct quaternization, as exemplified in related imidazolium IL syntheses . Its dual functionality makes it suitable for applications in catalysis, polymer modification, and selective sorption.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-(3-butylimidazol-1-ium-1-yl)propan-1-amine;chloride

InChI

InChI=1S/C10H20N3.ClH/c1-2-3-6-12-8-9-13(10-12)7-4-5-11;/h8-10H,2-7,11H2,1H3;1H/q+1;/p-1

InChI Key

NYDQLEYOKSJNKS-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCN.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 1-butylimidazole (1.3 mL, 9.9 mmol)
    • 3-bromopropylamine hydrobromide (13.8 g, 61.8 mmol)
    • Toluene (23 mL)
  • Conditions :

    • Reflux under nitrogen for 4 hours.
    • Cool to room temperature, decant the toluene layer, and isolate the crude product.
  • Purification :

    • Wash with diethyl ether (3 × 40 mL).
    • Recrystallize in methanol/methyl tert-butyl ether.
  • Yield :

    • Bromide Salt : 56%.
    • Chloride Salt : Achieved via anion exchange (e.g., LiCl in acetonitrile).

Characterization

Technique Data Source
1H NMR (DMSO) δ 9.24 (s, 1H), 7.98 (s, 3H), 4.32 (t, J = 6.9 Hz, 2H), 2.88–2.76 (m, 2H)
13C NMR (DMSO) δ 205 (C=O), 131.0 (CH), 58.2 (CH), 30.3 (CH2), 26.8 (CH2)
IR (ATR) Peaks at 3414 cm⁻¹ (NH), 2851 cm⁻¹ (C–H), 1574 cm⁻¹ (C=N)

Two-Step Synthesis via Cyanoethyl Intermediate

This method leverages acrylonitrile and hydrogenation to introduce the aminopropyl group, followed by quaternization.

Step 1: Cyanoethyl Imidazole Formation

  • Reactants :

    • Imidazole (50 mL, 186 mmol)
    • Acrylonitrile (8.3 g, 91.2 mmol)
  • Conditions :

    • Stir at 0°C for 30 minutes, then allow to reach room temperature overnight.
  • Purification :

    • Extract with ethyl acetate (3 × 200 mL), dry with MgSO₄, and concentrate.

Step 2: Hydrogenation to Aminopropyl

  • Reactants :

    • N-cyanoethylimidazole (6.05 g, 5 mmol)
    • Raney nickel catalyst (0.3 g)
  • Conditions :

    • Hydrogenate in methanol at 10 MPa, 125°C for 5 hours.
  • Yield :

    • Aminopropylimidazole : 82%.

Step 3: Quaternization with 1-Butyl Bromide

  • Reactants :

    • 1-butyl bromide (1.0 mL, 9.9 mmol)
  • Conditions :

    • Reflux in ethanol for 24 hours under nitrogen.
  • Purification :

    • Evaporate solvent, wash with ethyl ether (3 × 10 mL), and isolate the bromide salt.
    • Anion exchange with LiCl yields the chloride salt.

Anion Exchange for Chloride Derivative

The bromide salt is converted to chloride using lithium chloride or other chloride sources.

Reaction Protocol

  • Reactants :

    • 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium bromide (5 g, 16.6 mmol)
    • Lithium chloride (5.8 g, 20 mmol)
  • Conditions :

    • Dissolve in water, adjust pH to 8.0 with KOH, stir overnight at room temperature.
  • Purification :

    • Wash with diethyl ether (3 × 25 mL), dry in vacuo.
  • Yield :

    • Chloride Salt : 82%.

Comparison of Synthesis Routes

Method Advantages Yield Purification Source
Direct Quaternization Single-step alkylation, high purity 56% Diethyl ether washes
Cyanoethyl Intermediate Mild conditions, scalable for industrial use 82% Distillation under reduced pressure
Anion Exchange Efficient conversion of bromide to chloride 82% Ether washes, vacuum drying

Critical Reaction Parameters

Temperature and Solvent

  • Quaternization : Reflux in toluene or ethanol ensures complete alkylation.
  • Hydrogenation : High pressure (10 MPa) and temperature (125°C) accelerate cyanoethyl reduction.

Catalyst Selection

  • Raney Nickel : Critical for selective hydrogenation of nitrile to amine without ring degradation.

pH Control

  • Anion Exchange : Neutral to slightly alkaline pH (8.0) optimizes chloride uptake.

Applications and Stability

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is used in:

  • Polymer Functionalization : Grafting onto poly(ether ketone cardo) for proton-conductive membranes.
  • Catalysis : As a phase-transfer catalyst in organic synthesis.

Stability :

  • Alkaline Resistance : Retains >90% cation integrity in 5 M KOH at 80°C for 30 days.
  • Thermal Stability : Decomposes above 450°C due to rigid aromatic backbone.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are substituted imidazolium salts.

    Complexation Reactions: Metal-imidazolium complexes.

    Cycloaddition Reactions: Cyclic carbonates.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C10H20ClN3
  • Molecular Weight : 217.74 g/mol
  • CAS Number : 1058728-28-1

These properties indicate that it is an imidazolium salt, which is known for its ionic liquid characteristics.

Catalytic Applications

One of the primary applications of 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is in catalysis. It has been investigated as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates.

Case Study: Organic Transformations

A study demonstrated that imidazolium-based ionic liquids could effectively catalyze the synthesis of amides from carboxylic acids and formamides. The catalytic efficiency was attributed to the zwitterionic nature of the imidazolium salt, which facilitated the formation of reactive species necessary for the reaction .

Biological Applications

The compound exhibits notable biological activities, making it a candidate for pharmaceutical applications. Its structure allows for interactions with biological molecules, which can lead to therapeutic effects.

Case Study: Antimicrobial Activity

Research has shown that imidazolium salts, including 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride, possess antimicrobial properties. In vitro studies indicated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Material Science

In material science, this compound has been utilized in the development of advanced materials, particularly in creating gels and membranes.

Case Study: Supramolecular Gels

A recent study focused on constructing supramolecular gels using imidazolium-based ionic liquids. The gel demonstrated excellent mechanical properties and stability under various conditions, indicating its potential for applications in drug delivery systems and as scaffolds in tissue engineering .

Environmental Applications

The compound has also found use in environmental chemistry, specifically in carbon capture technologies.

Case Study: CO2 Capture

Research indicated that ionic liquids like 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride could enhance CO2 solubility and uptake when mixed with traditional amine solvents. This hybrid approach showed improved efficiency in capturing CO2 from industrial emissions .

Data Table: Summary of Applications

Application AreaDescriptionReference
CatalysisUsed as a catalyst for organic transformations
Antimicrobial ActivityExhibits inhibitory effects against bacteria
Material ScienceDevelopment of supramolecular gels
Environmental ChemistryEnhances CO2 capture efficiency

Mechanism of Action

The mechanism by which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its effects is primarily through its ability to form stable ionic and covalent interactions with various substrates. The aminopropyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The imidazolium core provides stability and ionic conductivity, making it an effective catalyst and stabilizing agent .

Comparison with Similar Compounds

Key Observations :

  • The aminopropyl group enhances hydrogen-bonding capacity and enables covalent grafting, as seen in graphene oxide (GO) functionalization .
  • Bulky substituents (e.g., benzyl in [Bzmim][Cl]) reduce melting points but increase viscosity .
  • Butyl chains balance hydrophobicity and fluidity, making them ideal for ILs in separation processes .

Counterion Impact

The chloride counterion in the target compound contrasts with bromide or PF6⁻ in analogues:

Counterion Compound Example Effect
Cl⁻ Target compound, [BMIm]Cl High polarity, water solubility; suitable for aqueous-phase reactions
Br⁻ [Apmbim][Br] Larger ionic radius reduces lattice energy, lowering melting points
PF6⁻ 1-(3-Aminopropyl)imidazolium PF6⁻ Hydrophobic; enhances IL stability in non-polar media

Chloride-based ILs are often hygroscopic but offer higher conductivity, advantageous in electrochemical applications .

Catalysis and Solvation

  • The target compound’s amine group enables acid-base catalysis, unlike [BMIm]Cl, which is primarily a solvent .
  • Compared to phosphine-functionalized ILs (e.g., 1-(di-tert-butylphosphoryl)methyl-3-aryl-imidazolium chloride), the aminopropyl group offers milder reactivity, avoiding side reactions in reduction processes .

Metal Sorption

  • Aminopropyl-modified resins (e.g., N-(3-aminopropyl)-2-pipecoline) show high Ag(I) sorption (105.4 mg/g) due to amine-metal coordination . The target compound’s IL structure may enhance kinetics in liquid-liquid extraction.

Spectroscopic and Thermal Data

Comparative data from analogous compounds highlight structural trends:

Compound FTIR (C=N stretch, cm⁻¹) UV-Vis λmax (nm) Melting Point (°C)
Target compound ~1627 (imidazole ring) Not reported Likely >200 (estimated)
1-Butyl-3-phenylpropyl-imidazolium bromide (3d) 1627, 1603 250–280 (DMSO) Liquid at RT
1-(Di-tert-butylphosphoryl)methyl-3-aryl-imidazolium chloride 1627 Not reported 239

The absence of electron-withdrawing groups in the target compound suggests comparable thermal stability to [BMIm]Cl (m.p. ~65°C for chloride salts) but higher than phosphine-containing analogues .

Biological Activity

1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride is an imidazolium-based ionic liquid known for its unique structural properties, which include a butyl group and an amino propyl side chain. This compound has garnered attention for its diverse biological activities, making it a subject of interest in various fields, including biochemistry, pharmacology, and materials science.

  • Molecular Formula : C10H17ClN2
  • Molecular Weight : Approximately 217.74 g/mol
  • Structure : The compound features a longer butyl chain combined with an amino group, enhancing its solubility and biological activity compared to other imidazolium salts.

Biological Activities

Research indicates that 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

  • Gram-positive bacteria :
    • Staphylococcus aureus (MIC: 40 μg/mL)
  • Gram-negative bacteria :
    • Escherichia coli (MIC: 200 μg/mL)
    • Pseudomonas aeruginosa (MIC: 500 μg/mL)
      These findings suggest its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it promotes apoptosis in cancer cell lines, particularly in MCF cells. The effective concentration leading to significant apoptosis was found to be around 25.72 ± 3.95 μM. Furthermore, in vivo studies on tumor-bearing mice showed considerable suppression of tumor growth when treated with this compound .

Cytotoxicity

In addition to its anticancer effects, cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications in oncology .

The mechanism through which 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride exerts its biological effects is still under investigation. However, it is believed that the imidazolium structure plays a crucial role in interacting with cellular membranes and disrupting vital cellular processes, leading to cell death in pathogens and cancer cells alike.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparative analysis with other related imidazolium salts is presented below:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chlorideC10H17ClN2EffectiveSignificant
1-Ethyl-3-methyl-1H-imidazol-3-ium chlorideC6H11ClN2ModerateMinimal
2-(1H-Imidazol-1-yl)ethanamine dihydrochlorideC4H8ClN3LimitedNone

This table illustrates that while many imidazolium salts possess some level of biological activity, 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride stands out due to its enhanced efficacy against both microbial and cancerous cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated the compound's ability to inhibit growth effectively, suggesting its potential use in developing new antimicrobial agents.
  • Case Study on Cancer Treatment : Research involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor sizes compared to control groups, supporting its role as an anticancer therapeutic agent.

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